molecular formula C9H16N4O B15239950 2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

Cat. No.: B15239950
M. Wt: 196.25 g/mol
InChI Key: ZPOCNSCPBABJTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-aminopyrimidine in the presence of a suitable catalyst . The reaction is carried out in an organic solvent such as toluene, and the product is purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(2-ethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanol

InChI

InChI=1S/C9H16N4O/c1-2-8-11-9-10-5-7(3-4-14)6-13(9)12-8/h7,14H,2-6H2,1H3,(H,10,11,12)

InChI Key

ZPOCNSCPBABJTE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2CC(CNC2=N1)CCO

Origin of Product

United States

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